Cockroach Myoactive Peptide I

Description

Historical Perspectives on Insect Neuropeptide Discovery

The journey to understanding insect neuropeptides began with the pioneering work of Stefan Kopeć in 1922, who first proposed that brain-derived factors regulate insect development. wikipedia.org However, it was not until 1975 that the first insect neuropeptide, proctolin (B33934), was sequenced from the American cockroach, Periplaneta americana. wikipedia.orgnih.govresearchgate.net This breakthrough marked a significant milestone, opening the door to the discovery of a vast array of these signaling molecules. The subsequent decades saw the identification of other key neuropeptides, such as the adipokinetic hormone (AKH) in 1976, which is crucial for energy metabolism during flight. wikipedia.org

Early research heavily relied on biochemical methods to isolate and identify novel neuropeptides, mapping their distribution in neurons and neurosecretory cells. nih.govexlibrisgroup.com Functional studies often utilized ex vivo assays to determine their hormonal effects. nih.govexlibrisgroup.com The advent of the post-genomic era, particularly with the sequencing of the Drosophila melanogaster genome, revolutionized the field. nih.govexlibrisgroup.com This allowed for the identification of numerous neuropeptide-encoding genes and their corresponding receptors, leading to a more rapid and detailed understanding of their functions. wikipedia.orgnih.govexlibrisgroup.com Modern molecular genetic techniques have further enabled researchers to investigate the roles of neuropeptides in complex behaviors and physiological homeostasis in vivo. nih.govexlibrisgroup.com

Molecular and Functional Classification within the Adipokinetic Hormone/Red Pigment-Concentrating Hormone (AKH/RPCH) Family

Cockroach Myoactive Peptide I (Pea-CAH-I) is a member of the Adipokinetic Hormone/Red Pigment-Concentrating Hormone (AKH/RPCH) family of neuropeptides. medchemexpress.comnih.gov This large family of structurally related peptides is found in insects and crustaceans and is characterized by its role in mobilizing energy reserves. nih.govnih.govpensoft.netijmrhs.com AKH/RPCH family members are typically octapeptides, although variations exist. nih.goveje.cz

Functionally, these peptides are primarily known to trigger the mobilization of energy stores, such as lipids and carbohydrates, from the fat body during periods of high energy demand, like flight. nih.govijmrhs.comkobv.de They can also influence a range of other physiological processes, including the regulation of heart rate, gut motility, and even some behaviors. nih.govijmrhs.comresearchgate.net The diverse functions of this peptide family highlight their importance as key regulators of insect physiology. nih.govjneurosci.org

Table 1: General Characteristics of the AKH/RPCH Peptide Family

| Characteristic | Description |

|---|---|

| Primary Function | Mobilization of energy reserves (lipids, carbohydrates) from the fat body. |

| Typical Length | Octapeptides, though other lengths exist. |

| Distribution | Widely found in insects and crustaceans. |

| Other Functions | Regulation of heart rate, gut motility, and various behaviors. |

| Production Site | Neurosecretory cells of the corpora cardiaca in insects. pensoft.net |

This compound has been identified and referred to by several names in scientific literature, reflecting its discovery and characterization by different research groups. It was initially isolated from the corpora cardiaca of the American cockroach, Periplaneta americana, and identified as a myoactive factor, leading to the designation MI . nih.govjneurosci.org Simultaneously, it was also characterized based on its cardioacceleratory properties and termed Neurohormone D . medchemexpress.comnih.gov Further research confirmed that Pea-CAH-I, MI, and Neurohormone D are the same molecule. medchemexpress.comnih.gov The name Pea-CAH-I stands for Periplaneta americana cardioaccelerating hormone I. eje.czresearchgate.net

Table 2: Nomenclatural Variants of this compound

| Name | Origin of Name | Reference |

|---|---|---|

| This compound (Pea-CAH-I) | Based on its cardioacceleratory function in Periplaneta americana. | eje.czresearchgate.net |

| MI | Designated as a myoactive factor during its initial isolation. | nih.govjneurosci.org |

| Neurohormone D | Named for its neurohormonal and cardioacceleratory effects. | medchemexpress.comnih.gov |

General Significance of Myoactive Neuropeptides in Invertebrate Systems

Myoactive neuropeptides are a diverse group of signaling molecules that play fundamental roles in regulating muscle activity and movement in invertebrates. nih.govcdnsciencepub.com These peptides can act as neurotransmitters, neuromodulators, or neurohormones, influencing a wide array of physiological processes beyond simple muscle contraction. nih.govcdnsciencepub.combiologists.com

Their significance extends to the regulation of vital functions such as:

Digestion: Controlling the movement of the gut and the release of digestive enzymes. cdnsciencepub.com

Circulation: Modulating heart rate and the contraction of accessory pulsatile organs. oup.com

Reproduction: Influencing the contraction of reproductive tissues. scholaris.ca

Development and Behavior: Playing roles in processes like molting and ecdysis. wikipedia.org

The study of myoactive neuropeptides like Pea-CAH-I provides crucial insights into the intricate neural and endocrine control systems that govern the physiology and behavior of invertebrates. nih.govjneurosci.orgijbs.com Their multifunctionality underscores their importance as key integrators of physiological state and environmental cues. nih.gov

Structure

2D Structure

Properties

CAS No. |

93208-51-6 |

|---|---|

Molecular Formula |

C46H60N12O12 |

Molecular Weight |

973.0 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C46H60N12O12/c1-23(2)38(57-40(64)28-14-15-37(62)51-28)45(69)55-32(20-36(48)61)43(67)53-30(17-24-9-4-3-5-10-24)41(65)56-33(22-59)46(70)58-16-8-13-34(58)44(68)54-31(19-35(47)60)42(66)52-29(39(49)63)18-25-21-50-27-12-7-6-11-26(25)27/h3-7,9-12,21,23,28-34,38,50,59H,8,13-20,22H2,1-2H3,(H2,47,60)(H2,48,61)(H2,49,63)(H,51,62)(H,52,66)(H,53,67)(H,54,68)(H,55,69)(H,56,65)(H,57,64)/t28-,29-,30-,31-,32-,33-,34-,38-/m0/s1 |

InChI Key |

KPWMFAZVGQWJCD-DWIHLTNRSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

sequence |

XVNFSPNW |

Synonyms |

Glu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 glutamyl-valyl-asparaginyl-phenylalanyl-seryl-prolyl-asparaginyl-tryptophanamide GVAPSPAT amide hypertrehalosemic hormone I hypertrehalosemic peptide I neurohormone D neurohormone D, Periplaneta americana Pea-CAH-I |

Origin of Product |

United States |

Elucidation of Cockroach Myoactive Peptide I Structure and Identity

Methodological Advances in Initial Isolation and Purification

The initial journey to identify cockroach myoactive peptide I from the complex milieu of biological tissues was guided by its functional activity, a strategy that ultimately led to its successful purification.

Bioassay-Guided Fractionation Techniques

The isolation of myoactive peptides from the American cockroach, Periplaneta americana, was critically dependent on bioassay-guided fractionation. Researchers utilized the contractile activity of the cockroach hindgut as a bioassay to track the presence of the myoactive substance through various purification steps. Extracts from the corpora cardiaca, a major neurosecretory structure in insects, were applied to isolated hindgut preparations. Fractions that elicited a potent contractile response were selected for further purification. This iterative process of separation and bioassay ensured that the purification was specifically targeted toward the biologically active compound. The response of the isolated hindgut to the myotropic peptide was characterized by a notable increase in the amplitude of single phasic contractions and the potential for a prolonged stimulation of the hindgut lasting for more than two hours nih.gov.

High-Performance Liquid Chromatography (HPLC) for Peptide Resolution

High-performance liquid chromatography (HPLC) was a pivotal technology in achieving the high degree of purification required for the structural analysis of this compound. Specifically, reversed-phase HPLC (RP-HPLC) proved to be a highly effective method for separating peptides based on their hydrophobicity.

In a typical protocol for the separation of myoactive octapeptides from Periplaneta americana, a VYDAC® 218TP54 C18 column (5 µm, 4.6 x 250 mm) was employed harvardapparatus.com. The elution of the peptides was achieved using a carefully controlled gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak sharpness and resolution. A specific gradient program that was successfully used involved holding the acetonitrile concentration at 18% for the first 10 minutes, followed by a linear increase from 18% to 30% acetonitrile over the next 60 minutes, and a final ramp up to 60% acetonitrile from 70 to 100 minutes harvardapparatus.com. This precise control over the mobile phase composition allowed for the effective resolution of myoactive peptide I from other components of the crude extract.

| Parameter | Value |

| Column | VYDAC® 218TP54 (C18, 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 10 min at 18% B; 10-70 min from 18-30% B; 70-100 min from 30-60% B |

Primary Structural Characterization

Following its successful purification, the next critical step was to determine the primary structure of this compound, which involved deciphering its amino acid sequence.

Amino Acid Sequence Determination Methodologies

While modern proteomics often relies heavily on mass spectrometry, classical protein sequencing techniques laid the groundwork for peptide characterization. Amino acid analysis would have been an initial step to determine the relative abundance of each amino acid residue within the purified peptide. Following this, Edman degradation was a common method for sequentially removing and identifying amino acids from the N-terminus of a peptide. This chemical sequencing method provided direct evidence of the amino acid order.

Application of Advanced Mass Spectrometry for Structural Confirmation

Advanced mass spectrometry techniques were instrumental in the definitive structural elucidation of this compound. Fast atom bombardment mass spectrometry (FAB-MS) was a key technology used to determine the amino acid sequences of two cockroach neuropeptides, designated M I and M II nih.gov. This technique, which involves bombarding a sample matrix with a high-energy beam of atoms, allowed for the ionization and subsequent mass analysis of the intact peptide molecules.

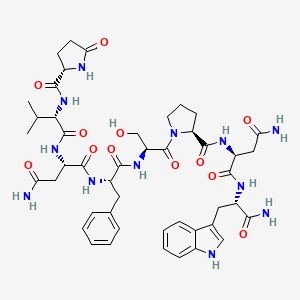

Through high-resolution and linked-scan (metastable) studies using FAB-MS, the amino acid sequence of this compound (M I) was unequivocally assigned as pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 nih.govmedchemexpress.eu. The "pGlu" indicates a pyroglutamic acid residue at the N-terminus, and the "NH2" signifies that the C-terminus is amidated. These post-translational modifications are common in neuropeptides and are crucial for their biological activity.

Identification of Structurally Related Peptides (e.g., Myoactive Peptide II)

During the isolation and characterization of myoactive peptide I, a second, structurally related peptide, designated myoactive peptide II (M II), was also identified and sequenced nih.gov. The primary structure of myoactive peptide II was determined to be pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 nih.govnih.gov.

Both myoactive peptide I and II are octapeptides with an identical C-terminal tryptophan amide and a pyroglutamic acid at the N-terminus. They also share the same amino acids at positions 4 (Phe), 6 (Pro), and 7 (Asn) nih.gov. The structural differences between the two peptides are found at positions 2, 3, and 5. This discovery of a family of structurally related myoactive peptides in the cockroach provided early evidence for the existence of peptide families with potentially diverse but related physiological functions within a single organism.

| Peptide | Sequence |

| This compound (M I) | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 |

| Cockroach Myoactive Peptide II (M II) | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 |

Cellular and Tissue Distribution, Biosynthesis, and Secretion Dynamics

Localization of Peptide Synthesis: The Corpora Cardiaca

The primary site for the synthesis of cockroach myoactive peptide I is the corpora cardiaca (CC), a major neurosecretory structure in insects. nih.govjneurosci.org Research conducted on the American cockroach, Periplaneta americana, has definitively identified the corpora cardiaca as the location where this myoactive factor, initially termed MI, is produced. nih.govjneurosci.org This neurohemal organ is responsible for synthesizing and subsequently releasing the peptide into the hemolymph, the insect equivalent of blood. nih.govjneurosci.orgcsic.es The corpora cardiaca are recognized as the major source of the secreted forms of these myoactive peptides. nih.govjneurosci.org Studies have confirmed that small neuropeptides originating from the corpora cardiaca are responsible for mobilizing trehalose (B1683222) from the fat body into the hemolymph in cockroaches. researchgate.net

Widespread Distribution in Nervous System and Peripheral Tissues

Beyond its synthesis in the corpora cardiaca, this compound exhibits a broad distribution throughout the cockroach's body, indicating its diverse functional roles as both a hormone and a neurotransmitter. nih.govjneurosci.org

This compound is present in the central nervous system (CNS). nih.govjneurosci.org Its detection within the CNS suggests it functions as a neuromodulator, influencing the activity of various neural circuits. nih.govjneurosci.org This is supported by the identification of other myoactive peptides within the CNS of insects, which are known to act as neuromodulators and neurohormones. csic.es

The peptide is also found within the enteric nervous system and the gut, highlighting its involvement in digestive processes. nih.govjneurosci.org The presence of myoactive peptides in the gut is consistent with their role in modulating gut motility and other digestive functions. nih.govjneurosci.orgcsic.es For instance, these peptides can influence the contractions of visceral muscles in various regions of the gut. csic.es The insect gut is innervated by the enteric nervous system, which regulates gut motility, and the presence of neuropeptides within this system points to their role in controlling food movement and digestion. kuleuven.be

| Tissue/System | Presence of this compound | Primary Function |

| Corpora Cardiaca | Present | Synthesis and Secretion |

| Central Nervous System | Present | Neuromodulation |

| Enteric Nervous System & Gut | Present | Regulation of Digestion |

Mechanisms of Peptide Release

The release of this compound from the corpora cardiaca is a regulated process, crucial for its hormonal function.

The secretion of this compound into the hemolymph is a calcium-dependent mechanism. nih.govjneurosci.org This process is initiated by the depolarization of neurosecretory cells, which leads to an influx of calcium ions. This influx, in turn, triggers the release of the peptide from its storage vesicles. oup.com This calcium-dependent release is a common feature for the secretion of neuropeptides in arthropods. oup.com

Functional Characterization and Physiological Modulatory Roles

Myotropic Activity and Muscle System Modulation

The term "myoactive" inherently points to the peptide's ability to influence muscle function. This modulatory role is extensive, affecting both the involuntary visceral muscles that control internal organs and the voluntary skeletal muscles responsible for movement.

Effects on Visceral Muscle Contractions

Visceral muscles in insects are crucial for a range of life-sustaining functions, including digestion and hemolymph circulation. Cockroach myoactive peptide I has been shown to be a potent modulator of these muscles.

Gastrointestinal Tract Motility Regulation

The regulation of gut motility is essential for the efficient processing of food. Neuropeptides play a critical role in controlling the contractions of the foregut and hindgut muscles. While many peptides, such as proctolin (B33934) and various kinins, are known to stimulate gut contractions, others like leucomyosuppressin (B1674809) have an inhibitory effect. csic.eskuleuven.bevliz.benih.gov this compound, along with its counterpart MII, has been found in the gut, which is indicative of a role as a transmitter or modulator in this system. nih.govjneurosci.org This suggests its involvement in the complex coordination of muscle contractions and relaxations necessary for moving food through the alimentary canal.

Cardiac Muscle Activity and Heart Rate Modulation

In insects, the "heart" is a dorsal vessel that contracts to circulate hemolymph. The rate and force of these contractions are under neurohormonal control. This compound, also designated Peram-CAH-I (Periplaneta americana Cardioacceleratory Hormone I), has a well-documented cardioacceleratory function. researchgate.netnih.gov It acts on the myocardial rhythm to increase both the force and frequency of the heartbeat. oup.com This action is vital for enhancing the circulation of hemolymph, which is necessary for distributing nutrients, hormones, and immune cells throughout the body, particularly during periods of high metabolic demand. oup.com Studies have demonstrated that peptides from the AKH family, including myoactive peptide I, can stimulate the dorsal vessel in Periplaneta americana. oup.comnih.gov

Influence on Skeletal Muscle Performance

The initial discovery and isolation of this compound were guided by its potent effects in a skeletal muscle bioassay. nih.govjneurosci.org This highlights its significant influence on the muscles responsible for locomotion and posture. Research has shown that myoactive peptides I and II, which belong to the adipokinetic hormone family, can accelerate the myogenic rhythm of the extensor-tibiae muscle in the locust. scispace.combiologists.com This suggests a role in enhancing skeletal muscle readiness and performance. While direct actions on cockroach skeletal muscle are a primary characteristic, the broader family of myoactive peptides, like proctolin, is known to induce sustained tension in postural muscles such as the coxal depressor muscle in the cockroach. oup.com

Metabolic Regulation and Energy Homeostasis

Beyond its myotropic roles, this compound is a crucial metabolic hormone, playing a central part in managing the insect's energy reserves.

Hypertrehalosaemic Effects and Carbohydrate Mobilization

Perhaps the most characterized metabolic function of this compound is its hypertrehalosaemic effect. It is, in fact, identical to what was separately identified as hypertrehalosaemic hormone I. scispace.com Its primary role in metabolism is to mobilize energy by elevating the concentration of carbohydrates, primarily trehalose (B1683222), in the hemolymph. researchgate.netnih.gov This is achieved through a specific mode of action on the fat body, the insect's main energy storage and metabolic organ.

The peptide acts on the fat body to:

Increase the levels of the second messenger cyclic AMP (cAMP). scispace.com

Activate the enzyme glycogen (B147801) phosphorylase. scispace.com

Promote the breakdown of stored glycogen into trehalose. scispace.com

Increase the levels of hemolymph carbohydrates in a dose-dependent manner. scispace.com

This function is critical for providing a rapid supply of energy to muscles and other tissues during activities that require significant energy expenditure, such as flight or running. The efficacy of Peram-CAH-I in this role is such that it is often used experimentally to induce a hypertrehalosaemic response in cockroaches. scispace.com

Interactive Data Table: Summary of Physiological Roles

| Physiological System | Specific Target | Observed Effect | Functional Consequence |

| Visceral Muscle | Gastrointestinal Tract | Modulation of Contractions | Regulation of food passage |

| Cardiac Muscle (Dorsal Vessel) | Increased heart rate and force | Enhanced hemolymph circulation | |

| Skeletal Muscle | Leg Muscles (e.g., Extensor-tibiae) | Acceleration of myogenic rhythm | Increased muscle performance |

| Metabolic System | Fat Body | Glycogenolysis | Mobilization of carbohydrate energy |

Interactive Data Table: Research Findings on Peptide Action

| Peptide | Target Tissue/Organ | Bioassay Result | Reference Finding |

| This compound (MI) | Skeletal Muscle | Potent myotropic activity | Identified using a skeletal muscle bioassay. nih.govjneurosci.org |

| This compound (MI) | Locust Extensor-tibiae Muscle | Acceleration of myogenic rhythm | Modulates skeletal muscle performance. scispace.combiologists.com |

| Peram-CAH-I (MI) | Cockroach Heart (Dorsal Vessel) | Cardioacceleration | Increases force and frequency of heartbeat. researchgate.netoup.com |

| Hypertrehalosaemic Hormone I (MI) | Cockroach Fat Body | Increased hemolymph trehalose | Mobilizes carbohydrate reserves. nih.govscispace.com |

Broader Contributions to Insect Metabolism

This compound, also identified as Pea-CAH-I or MI, is a neuropeptide belonging to the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family. medchemexpress.commedchemexpress.com Its primary and most well-documented metabolic role is the regulation of energy homeostasis, particularly through the mobilization of carbohydrates. researchgate.netnih.gov The major function of this peptide in the American cockroach, Periplaneta americana, is to elevate the concentration of trehalose, the main sugar in insect hemolymph. researchgate.net

Research has demonstrated that myoactive peptide I, which is identical to hypertrehalosaemic hormone I, directly targets the fat body, the insect equivalent of the liver and adipose tissue. scispace.com Upon stimulation by this peptide, the fat body initiates the breakdown of its stored glycogen reserves to release trehalose into circulation. researchgate.netscispace.com This action ensures that energy is readily available for various physiological processes. The peptide has been shown to increase hemolymph carbohydrate levels in a dose-dependent manner. scispace.com

The cellular mechanism underlying this metabolic regulation involves second messenger signaling pathways. scispace.com Studies have shown that synthetic myoactive peptide I causes an increase in the concentration of cyclic AMP (cAMP) within the fat body. scispace.com This rise in cAMP subsequently activates the enzyme glycogen phosphorylase, which is critical for promoting the breakdown of glycogen. scispace.com Beyond basal energy regulation, these peptides are also implicated in the insect's response to stress by stimulating catabolic reactions to increase available energy. nih.gov

Table 1: Metabolic Functions of this compound This table summarizes the key metabolic roles and mechanisms of action for this compound.

| Function | Target Organ/Tissue | Mechanism of Action | Key Molecules Involved |

|---|---|---|---|

| Hypertrehalosemia | Fat Body | Mobilizes trehalose from glycogen stores into the hemolymph. researchgate.netscispace.com | Trehalose, Glycogen |

| Glycogenolysis | Fat Body | Promotes the breakdown of glycogen. scispace.com | Glycogen phosphorylase |

| Signal Transduction | Fat Body | Increases intracellular second messenger levels. scispace.com | cyclic AMP (cAMP) |

| Stress Response | Systemic | Stimulates catabolic reactions to provide energy. nih.gov | Energy substrates |

Dual Roles as Neurotransmitter and Circulating Hormone

This compound exhibits a classic dual functionality, acting both as a circulating hormone and as a neurotransmitter or neuromodulator. nih.govjneurosci.org This versatility is indicated by its widespread distribution throughout the insect's body. nih.gov

As a hormone, myoactive peptide I is synthesized in the corpora cardiaca, a major neurosecretory and neurohemal organ in insects. nih.govjneurosci.org From this site, it is released into the hemolymph (insect blood) through a calcium-dependent mechanism. nih.govjneurosci.org Once in circulation, it travels to distant target tissues, most notably the fat body, to exert its metabolic effects. researchgate.netscispace.com This systemic release and action are characteristic of a hormonal function.

Concurrently, myoactive peptide I has been identified within the central nervous system (CNS) and the gut, which strongly suggests a role as a neurotransmitter or neuromodulator. nih.govjneurosci.org Its presence in these locations implies localized release and action, typical of neural signaling, distinct from its widespread hormonal dispersal. nih.gov The peptide family to which it belongs, the AKH/RPCH family, is known for myoactive (muscle-contracting) effects, and the presence of myoactive peptide I in the CNS and gut points towards a role in directly modulating muscle activity or other neural circuits. nih.govnih.gov

Table 2: Comparison of Hormonal and Neurotransmitter Roles of this compound This table outlines the distinct characteristics of this compound when acting as a hormone versus a neurotransmitter.

| Characteristic | Role as a Circulating Hormone | Role as a Neurotransmitter/Neuromodulator |

|---|---|---|

| Site of Synthesis/Release | Corpora Cardiaca. nih.govjneurosci.org | Central Nervous System (CNS), Gut Neurons. nih.govjneurosci.org |

| Mode of Transport | Hemolymph (Bloodstream). nih.gov | Synaptic or local diffusion. |

| Target | Distant tissues (e.g., Fat Body). researchgate.netscispace.com | Adjacent neurons, muscles, or glands. nih.gov |

| Primary Function | Systemic metabolic regulation (e.g., hypertrehalosemia). researchgate.netscispace.com | Localized modulation of neural activity and muscle contraction. nih.gov |

Table of Chemical Compounds

| Compound Name |

|---|

| Adipokinetic hormone |

| This compound |

| cyclic AMP |

| Glycogen |

| Glycogen phosphorylase |

| Hypertrehalosaemic hormone I |

| L-glutamate |

| Leucopyrokinin |

| M I |

| M II |

| Neurohormone D |

| pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 |

| Pea-CAH-I |

| Periplanetin CC-1 |

| Proctolin |

| Red pigment-concentrating hormone |

Molecular Basis of Action and Receptor Pharmacology

Signal Transduction Pathways Activated by Cockroach Myoactive Peptide I

This compound, a member of the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family of neuropeptides, initiates its biological effects by binding to G-protein coupled receptors (GPCRs) located on the surface of target cells. medchemexpress.commedchemexpress.commdpi.com GPCRs are a large family of transmembrane proteins that play a crucial role in cellular signaling across various organisms. mdpi.complos.orgmdpi.com Upon binding of the myoactive peptide to the extracellular domain of its specific GPCR, the receptor undergoes a conformational change. This change is transmitted to an associated intracellular heterotrimeric G-protein, prompting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the G-protein's alpha subunit. This activation causes the G-protein to dissociate into its α and βγ subunits, which then act as downstream effectors, modulating the activity of various intracellular enzymes and ion channels to produce a cellular response.

The activation of the GPCR by this compound triggers a well-defined downstream signaling cascade. One of the primary pathways involves the stimulation of the enzyme adenylate cyclase. nih.gov The activated G-protein α-subunit binds to and activates adenylate cyclase, which catalyzes the conversion of ATP into the second messenger cyclic Adenosine Monophosphate (cAMP). nih.gov

This rapid increase in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase (PKA). nih.gov PKA, in turn, phosphorylates a series of downstream target proteins. A key metabolic effect is the activation of glycogen (B147801) phosphorylase, which is essential for energy mobilization. frontiersin.org PKA phosphorylates and activates phosphorylase kinase, which then phosphorylates glycogen phosphorylase. This activation leads to the breakdown of stored glycogen in the fat body into glucose-1-phosphate, which is subsequently converted to trehalose (B1683222), the primary blood sugar in insects. This process elevates the concentration of trehalose in the hemolymph, a function characteristic of hypertrehalosaemic hormones (HrTHs). nih.gov

Receptor Identification and Ligand-Receptor Interactions

The receptor for this compound is a member of the insect adipokinetic hormone (AKH) receptor family, which are Class A rhodopsin-like GPCRs. While the specific receptor from the American cockroach (Periplaneta americana) has not been individually characterized in the provided literature, knowledge of this family allows for a putative description. Characterization of such receptors typically involves cloning the receptor gene from relevant tissues, such as the brain or fat body, and expressing it in heterologous cell systems (e.g., insect Sf9 cells or Chinese Hamster Ovary cells). mdpi.com Functional assays are then performed where these cells are exposed to the native peptide and synthetic analogues to measure the resulting signal transduction, such as an increase in intracellular calcium or cAMP. This allows for the determination of the receptor's binding affinity and specificity.

Insect neuropeptide receptors exhibit a high degree of specificity and selectivity for their ligands. The interaction between this compound and its receptor is determined by the specific amino acid sequence of the peptide and the structural conformation of the receptor's binding pocket. Studies on related diuretic hormones in cockroaches and locusts show that even with high sequence identity between peptides, differences in key regions can lead to significant variations in potency at a specific receptor, highlighting receptor specificity. nih.gov Similarly, functional characterization of other cockroach GPCRs, such as octopamine receptors, has demonstrated high selectivity, with the receptor being 100-fold more sensitive to its primary ligand (octopamine) than to a closely related compound (tyramine). mdpi.com This selectivity ensures that the peptide hormone elicits a precise physiological response without causing unintended cross-activation of other signaling pathways.

Structure-Activity Relationship (SAR) Studies of Myoactive Peptide I and Analogues

Structure-activity relationship (SAR) studies have been conducted on this compound (also known as Periplaneta americana hypertrehalosemic hormone I, Pea-CAH-I) to identify the amino acid residues critical for its biological activity. nih.gov These studies involve synthesizing peptide analogues with specific amino acid substitutions or modifications and measuring their ability to elicit a biological response, such as carbohydrate mobilization.

Key findings indicate that the aromatic amino acids at positions 4 (Phenylalanine) and 8 (Tryptophan) are crucial for activity; replacing them with non-aromatic residues like Alanine or Glycine results in only trace activity. nih.gov The N-terminal pentapeptide and the C-terminal tryptophan are thought to interact closely with the receptor. nih.gov Furthermore, modifying the C-terminus by replacing the amide group with a carboxyl function significantly reduces the maximum efficacy of the peptide, suggesting the C-terminal amide is vital for full receptor activation. nih.gov

The following table summarizes the effects of various modifications on the activity of this compound.

| Analogue / Modification | Position(s) Modified | Modification | Relative Activity | Key Finding | Reference |

| Native Peptide (Pea-CAH-I) | - | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 | High | Baseline for comparison. | nih.gov |

| Phe -> Ala | 4 | Phenylalanine to Alanine | Trace Activity | The aromatic side chain at position 4 is critical for receptor interaction. | nih.gov |

| Trp -> Gly | 8 | Tryptophan to Glycine | Trace Activity | The aromatic side chain at position 8 is critical for receptor interaction. | nih.gov |

| Asn -> Ala | 3 | Asparagine to Alanine | Reduced Efficacy (~50-57%) | The side chain at position 3 is important for achieving maximum biological response. | nih.gov |

| C-terminal Carboxyl | C-terminus | Replaced -NH2 with -COOH | Reduced Efficacy (~50-57%) | The C-terminal amide is essential for full peptide efficacy. | nih.gov |

| Glycine substitutions | 6 and 7 | Ser, Asn to Gly | Activity similar to native peptide | Side chains at positions 6 and 7 are less critical for receptor interaction. | nih.gov |

Critical Amino Acid Residues for Biological Activity

Systematic replacement of individual amino acid residues in Pea-CAH-I (pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2) has revealed that the peptide's potency and efficacy are highly sensitive to substitutions at specific positions. The aromatic amino acids at positions 4 and 8, namely Phenylalanine (Phe) and Tryptophan (Trp), are paramount for biological activity. Replacement of these residues with Alanine (Ala) or Glycine (Gly) results in analogues with only trace activity, indicating their essential role in receptor binding and activation nih.gov. This suggests that the aromatic side chains of Phe⁴ and Trp⁸ are critical for the peptide's interaction with its receptor.

The N-terminal region of the peptide also plays a significant role. Analogues with Alanine substitutions at position 1 (pGlu) or 2 (Val) exhibit low potencies nih.gov. Interestingly, these analogues can display a biphasic dose-response relationship, suggesting the possibility of multiple receptor states or types nih.gov. Substitution of Asparagine (Asn) at position 3 with Alanine results in an analogue that, while able to achieve an apparent saturation, only reaches about 50-57% of the maximum activity of the native peptide, highlighting the importance of the Asn³ side chain for full efficacy nih.gov.

The following table summarizes the effects of single amino acid substitutions on the biological activity of Pea-CAH-I.

| Analogue | Substitution | Position | Relative Potency | Maximum Efficacy (% of Pea-CAH-I) |

| [Ala¹]-Pea-CAH-I | pGlu → Ala | 1 | Low | Biphasic dose-response |

| [Ala²]-Pea-CAH-I | Val → Ala | 2 | Low | Biphasic dose-response |

| [Ala³]-Pea-CAH-I | Asn → Ala | 3 | Reduced | ~50-57% |

| [Ala⁴]-Pea-CAH-I | Phe → Ala | 4 | Trace | Not determined |

| [Gly⁶]-Pea-CAH-I | Pro → Gly | 6 | Similar to Pea-CAH-I | Similar to Pea-CAH-I |

| [Gly⁷]-Pea-CAH-I | Asn → Gly | 7 | Similar to Pea-CAH-I | Similar to Pea-CAH-I |

| [Gly⁸]-Pea-CAH-I | Trp → Gly | 8 | Trace | Not determined |

Impact of Post-Translational Modifications

Post-translational modifications are indispensable for the biological activity of Pea-CAH-I and other members of the AKH family. These modifications, occurring after the peptide has been synthesized, are crucial for its stability, conformation, and ability to effectively bind to its receptor.

The N-terminus of Pea-CAH-I is blocked by a pyroglutamate (B8496135) (pGlu) residue, which is formed by the cyclization of an N-terminal glutamine. This modification is critical for protecting the peptide from degradation by aminopeptidases, thereby increasing its half-life in the hemolymph. Studies on related peptides have shown that the N-terminal pyroglutamate can also be essential for maintaining the structural integrity of the peptide, particularly the N-terminal α-helix, and for providing the proper environment for the ionization of key catalytic residues nih.gov. The low potency of the [Ala¹]-Pea-CAH-I analogue, where the pyroglutamate is replaced, underscores the importance of this modification for the biological activity of Pea-CAH-I nih.gov.

At the C-terminus, Pea-CAH-I is amidated. This C-terminal amide is another crucial modification that protects the peptide from degradation by carboxypeptidases. Furthermore, the amide group is vital for receptor interaction and biological activity. An analogue of Pea-CAH-I where the C-terminal carboxylamide is replaced with a carboxyl group demonstrates a significant loss of efficacy, achieving only about 50% of the maximum activity of the native peptide nih.gov. This indicates that the C-terminal amide is not only a protective group but also plays a direct role in the peptide's ability to elicit a full biological response.

The table below outlines the key post-translational modifications of Pea-CAH-I and their impact on its function.

| Modification | Location | Function | Impact of Removal/Alteration |

| Pyroglutamate (pGlu) | N-terminus | Protects against aminopeptidase degradation, contributes to structural stability. | Low potency. |

| Amidation | C-terminus | Protects against carboxypeptidase degradation, essential for full receptor activation. | Significantly reduced efficacy (~50% of native peptide). |

Comparative Genomics, Evolution, and Phylogenetic Insights

Evolutionary History and Conservation of the AKH/RPCH Peptide Family

Cockroach Myoactive Peptide I is a member of the Adipokinetic Hormone/Red Pigment-Concentrating Hormone (AKH/RPCH) family, one of the most extensively studied neuropeptide families in invertebrates. nih.govjneurosci.orgmedchemexpress.commedchemexpress.com This family is characterized by a set of conserved structural features: a peptide chain length of 8 to 10 amino acids, a pyroglutamate (B8496135) (pGlu) residue blocking the N-terminus, an amidated C-terminus, and a tryptophan residue at position 8. scialert.net These structural constraints are a result of the co-evolution between the peptide ligands and their receptors, leading to the conservation of genes and prohormone processing mechanisms across vast evolutionary distances, particularly between insects and crustaceans. scialert.netuni-koeln.de

The AKH/RPCH family demonstrates remarkable functional divergence from a common ancestral gene. nih.govjneurosci.org In insects, these peptides, known as adipokinetic hormones (AKHs), are primarily synthesized in the corpora cardiaca and are crucial for mobilizing energy reserves from the fat body during periods of high activity, such as flight. nih.govmdpi.com In decapod crustaceans, the homologous peptide, red pigment-concentrating hormone (RPCH), is involved in the control of body coloration by concentrating pigments in chromatophores. nih.govjneurosci.org The discovery that this compound and its counterpart, MII, share clear chemical and biological affinities with locust adipokinetic hormone and crustacean red pigment-concentrating hormone provided early, strong evidence for this extensive invertebrate peptide family. nih.govjneurosci.org This evolutionary relationship suggests that a wide array of peptides with diverse functions arose from a common ancestral molecule. nih.govjneurosci.org

Identification and Characterization of Homologous Peptides Across Arthropod Species

The structural conservation within the AKH/RPCH family has facilitated the identification of homologous peptides across a wide range of arthropod species. scialert.net These homologues, while sharing a core structure, exhibit amino acid substitutions that are often specific to particular insect orders or families, making them valuable evolutionary markers. scialert.net

Research has confirmed the presence of peptides identical to or highly similar to this compound in other insect orders, highlighting its conserved nature. An exact ortholog, Peram-CAH-I (pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2), has been identified in several species of beetles (Order: Coleoptera), including those in the Cerambycidae and Chrysomelidae families. pensoft.net In Cerambycidae, this octapeptide is the sole AKH peptide found, suggesting it represents the ancestral peptide for that lineage. pensoft.net In contrast, species within Chrysomelidae possess a second AKH, indicating a likely gene duplication event followed by sequence divergence. pensoft.net The distribution of these peptides has been studied across numerous insect orders, including Diptera, Lepidoptera, and Hymenoptera, revealing a complex pattern of conservation and diversification from ancestral forms. researchgate.netresearchgate.net

Table 1: Examples of AKH/RPCH Family Peptides in Different Arthropod Orders This table is interactive. You can sort and filter the data.

| Peptide Name | Sequence | Species | Order | Reference |

|---|---|---|---|---|

| This compound (Pea-CAH-I / MI) | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 | Periplaneta americana | Blattodea | nih.govapeptides.comdgpeptides.com |

| Locust Adipokinetic Hormone (Locmi-AKH-I) | pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2 | Locusta migratoria | Orthoptera | nih.govjneurosci.orgscialert.net |

| Red Pigment-Concentrating Hormone (Panbo-RPCH) | pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 | Pandalus borealis | Decapoda | nih.govjneurosci.orgscialert.net |

| Peram-CAH-I | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 | Anoplophora glabripennis | Coleoptera | pensoft.net |

The evolutionary roots of the AKH/RPCH family extend beyond insects to other invertebrate groups, most notably crustaceans. nih.govjneurosci.org The Red Pigment-Concentrating Hormone (RPCH) found in crustaceans is a well-established homologue. nih.govjneurosci.org In fact, across all studied crustacean species, only a single, structurally identical RPCH has been identified, indicating a high degree of evolutionary conservation within this subphylum. scialert.net Early surveys suggested that a peptide similar to this compound (MI) was likely present in invertebrates other than insects. nih.govjneurosci.org The structural and functional relationship between insect AKHs and crustacean RPCH provides compelling evidence that the genes for this peptide family have been conserved throughout the evolution of insects and crustaceans from a common ancestor. scialert.net More recent research has even proposed evolutionary links between this family and peptides in other protostomes, such as mollusks, and even to signaling molecules in deuterostomes, pointing to an ancient origin for these signaling systems. nih.govpnas.org

Comparative Immunocytochemical Mapping of Peptide Distribution

Immunocytochemistry is a powerful technique used to visualize the location of specific peptides within the tissues and cells of an organism. By using antibodies that bind to a target peptide, researchers can map its distribution in the nervous system and other organs. A comparative study utilized an antiserum raised against a synthetic analogue of Pea-CAH-I (this compound) to perform immunocytochemical mapping. medchemexpress.com This approach allows for the comparison of the neuroanatomical distribution of this peptide or its close relatives across different species.

Such comparative mapping studies reveal which neuronal pathways and structures have been conserved and which have diverged over evolutionary time. For example, immunocytochemical studies on other neuropeptides in the cockroach, such as proctolin (B33934), have successfully mapped numerous immunoreactive motoneurons and interneurons within the central nervous system. jneurosci.orgoup.com Applying this technique with antibodies against this compound across different insect species provides insights into the evolution of the neuronal circuits it modulates, indicating whether its function is likely conserved or has been adapted for novel physiological roles in different lineages.

Utilization of Neuropeptide Sequences in Phylogenetic Reconstructions

The primary sequences of neuropeptides have emerged as a valuable source of data for reconstructing the evolutionary relationships between species. researchgate.netzobodat.at Because neuropeptides co-evolve with their specific receptors, their sequences are subject to strong stabilizing selection, meaning they are often highly conserved. uni-koeln.deresearchgate.net However, they also accumulate amino acid substitutions over time, providing a phylogenetic signal that can resolve relationships at various taxonomic levels. zobodat.at

The primary structures of AKH/RPCH family peptides have been successfully used as an additional dataset to aid in constructing phylogenies for insect orders like Odonata (dragonflies and damselflies). pensoft.net More specifically, studies focusing on cockroaches (Order: Blattodea) have demonstrated the power of this approach. By analyzing the sequences of neuropeptides from the CAPA gene, researchers were able to reconstruct phylogenetic trees that were in general agreement with phylogenies built from large-scale genomic and morphological data. zobodat.atresearchgate.net This work demonstrated that a small number of relatively short, conserved neuropeptide sequences can corroborate complex evolutionary relationships, such as the placement of termites within the cockroach lineage. researchgate.netresearchgate.net This novel approach provides an alternative and efficient method for analyzing phylogenetic relationships, showcasing the utility of neuropeptidomic data in modern systematics. researchgate.net

Advanced Methodological Approaches in Myoactive Peptide I Research

Omics Technologies in Neuropeptide Discovery and Characterization

"Omics" technologies have revolutionized the discovery and characterization of neuropeptides, including cockroach myoactive peptide I. By providing a global view of the molecules within a biological system, these approaches offer a powerful toolkit for identifying endogenous peptides and predicting their genetic precursors.

Peptidomics, the large-scale study of peptides, has been instrumental in identifying endogenous this compound and its related family members directly from cockroach tissues. This approach typically involves the extraction of peptides from specific tissues, such as the central nervous system, corpora cardiaca, midgut, and male accessory glands, followed by separation using techniques like liquid chromatography. The separated peptides are then analyzed by mass spectrometry to determine their precise mass and sequence.

In the American cockroach, Periplaneta americana, a large-scale peptidomic analysis of various tissues led to the identification of numerous conserved neuropeptides. This integrated approach combines experimental data with genomic and transcriptomic information to provide a comprehensive overview of the neuropeptidome.

Advanced mass spectrometry techniques, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and nano-LC electrospray ionization (ESI), have been employed to identify myoinhibitory peptides in the brain of the cockroach Leucophaea maderae. These methods are sensitive enough to detect and sequence peptides from small, specific brain regions like the accessory medulla, which is involved in circadian rhythms. nih.gov

Genomics and transcriptomics provide the blueprint for neuropeptide production by identifying the genes that encode their precursor proteins. By analyzing the genome and transcriptome of a cockroach species, researchers can predict the sequences of neuropeptide or neurohormone precursor genes. For instance, an in-silico analysis of the P. americana genome and transcriptome predicted 67 conserved neuropeptide or neurohormone precursor genes.

This predictive power is further enhanced when combined with peptidomic data, which can confirm the actual expression and processing of these predicted peptides. This integrated "omics" strategy has been successfully used to build a comprehensive neuropeptidome for the American cockroach, providing a solid foundation for future functional studies.

Recent studies have utilized genomic and transcriptomic information from publicly accessible databases to predict novel hypertrehalosaemic hormone (HrTH) peptides in various cockroach species. These predictions were subsequently validated using high-resolution mass spectrometry, confirming the expression of the predicted peptide sequences and even identifying post-translational modifications like hydroxyproline.

High-Throughput Bioassays for Functional Screening

While direct high-throughput screening (HTS) platforms for this compound are not extensively documented, the principles of HTS are applied through various bioassays to functionally screen this and related peptides. These bioassays are crucial for determining the physiological effects of the peptide and its synthetic analogues.

A primary bioassay used for peptides in the AKH family is the measurement of hypertrehalosaemic activity in cockroaches. This in vivo assay involves injecting synthetic peptides into a recipient cockroach, typically P. americana, and then measuring the change in haemolymph trehalose (B1683222) levels. This method, while not high-throughput in the traditional sense of screening thousands of compounds, allows for the systematic functional screening of newly identified or synthesized peptides for their ability to mobilize energy substrates.

The development of more targeted screening methods, such as receptor-based assays, holds promise for higher throughput. For example, the "Receptor-interference" (Receptor-i) technology, which screens peptide libraries against specific G-protein-coupled receptors (GPCRs), could be adapted to identify novel ligands or antagonists for the this compound receptor. mdpi.com

| Bioassay Type | Description | Endpoint Measured | Application in Myoactive Peptide Research |

|---|---|---|---|

| In Vivo Hypertrehalosaemic Assay | Injection of synthetic peptides into live cockroaches. | Changes in haemolymph trehalose concentration. | Screening for the energy-mobilizing function of myoactive peptides and their analogues. nih.gov |

| Skeletal Muscle Bioassay | Application of peptides to isolated cockroach skeletal muscle preparations. | Muscle contraction or relaxation. | Initial identification and characterization of myoactive properties. |

Synthetic Peptide Chemistry for Analogue Design and Testing

Synthetic peptide chemistry is a cornerstone of myoactive peptide research, enabling the production of the native peptide and the design of novel analogues for structure-activity relationship studies. Once the sequence of a neuropeptide like this compound is determined, it can be chemically synthesized in sufficient quantities for biological testing.

This capability is crucial for confirming the identity of naturally occurring peptides by comparing the retention time and biological activity of the synthetic version with the isolated native peptide. nih.gov Furthermore, synthetic chemistry allows for the creation of peptide analogues with specific amino acid substitutions, modifications, or truncations. These analogues are invaluable for probing the structural requirements for receptor binding and activation.

For example, researchers have synthesized analogues of hypertrehalosaemic peptides with scrambled amino acid sequences to test the importance of specific residues for biological activity. By comparing the activity of these analogues to the native peptide in bioassays, the key functional domains of the peptide can be identified. This approach is essential for understanding how the peptide interacts with its receptor and for designing potential agonists or antagonists.

Receptor Deorphanization and Functional Assays

A critical step in understanding the function of any neuropeptide is the identification and characterization of its receptor. For many neuropeptides, their cognate receptors are "orphan" G-protein-coupled receptors (GPCRs), meaning their endogenous ligand is unknown. The process of matching a peptide to its receptor is known as deorphanization.

Recent phylogenetic analyses of the Blattodea order have utilized sequence data from HrTH receptors, indicating that these receptors have been identified in various cockroach species. The identification of these receptors opens the door for detailed functional assays. For instance, the Receptor-i technology provides a novel method for identifying peptide ligands for specific insect GPCRs, which could be applied to the this compound receptor. mdpi.com

Once a receptor is identified, a variety of functional assays can be employed to characterize the peptide-receptor interaction. These assays are often conducted in cell-based systems where the receptor is heterologously expressed. By applying the peptide and its analogues to these cells, researchers can measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP levels, to determine the potency and efficacy of the ligands. Studies on other insect neuropeptides have successfully used such systems to characterize receptor activation and signaling pathways.

Immunological Techniques for Localization and Quantification

Immunological techniques, which utilize antibodies that specifically recognize this compound, are powerful tools for determining the peptide's location within the cockroach and for quantifying its levels in different tissues.

Immunocytochemistry and immunohistochemistry are used to visualize the distribution of the peptide in the nervous system and other tissues. These methods involve applying an antiserum raised against a synthetic analogue of the peptide to tissue sections. medchemexpress.commedchemexpress.eu The antibody binds to the peptide, and a secondary antibody with a fluorescent or enzymatic label is then used to reveal the peptide's location. Such studies have been used to map the distribution of myoinhibitory peptides in the brain of the cockroach Leucophaea maderae, revealing their presence in important regions like the central complex and the accessory medulla, which is the master circadian clock. nih.gov

For quantifying peptide levels, the radioimmunoassay (RIA) is a highly sensitive technique. An RIA for tachykinin-related peptides, another family of insect neuropeptides, has been developed to determine their concentration in various tissues of the cockroach Leucophaea maderae. nih.gov This assay uses a radioactively labeled peptide and a specific antibody to measure the amount of unlabeled peptide in a sample through competitive binding. This allows for precise quantification of the peptide in different parts of the central nervous system and the gut, providing insights into its sites of synthesis, storage, and release.

| Technique | Principle | Information Gained | Example Application |

|---|---|---|---|

| Immunocytochemistry/Immunohistochemistry | Use of specific antibodies to visualize the location of the peptide in tissue sections. | Cellular and subcellular localization of the peptide. | Mapping the distribution of myoinhibitory peptides in the cockroach brain. nih.gov |

| Radioimmunoassay (RIA) | Competitive binding of a radiolabeled peptide and an unlabeled peptide to a specific antibody. | Precise quantification of peptide levels in tissue extracts. | Determining the concentration of tachykinin-related peptides in different parts of the cockroach nervous system and gut. nih.gov |

In Silico Modeling and Receptor Prediction

In the realm of neurohormone research, the use of advanced computational methods has become indispensable for predicting the structure of peptides and their corresponding receptors, as well as for modeling their interactions. For this compound, a member of the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family, in silico approaches offer a powerful avenue to elucidate its mechanism of action at the molecular level, in the absence of experimentally determined structures. nih.govnih.govnih.gov

The prediction of the receptor for this compound is grounded in its classification within the AKH/RPCH family of neuropeptides. The receptors for these hormones are well-established as belonging to the G protein-coupled receptor (GPCR) superfamily. nih.govmdpi.comresearchgate.netmdpi.com Specifically, they are rhodopsin-like (family A) GPCRs. nih.govfrontiersin.org The identification and characterization of AKH receptors in other insect species, such as Drosophila melanogaster and Bombyx mori, provide a solid foundation for predicting the properties of the this compound receptor. nih.gov It is also noteworthy that some insect species possess more than one type of AKH receptor, suggesting the possibility of multiple receptors for this compound, potentially with differing affinities or downstream signaling pathways. nih.govsdbonline.org

Homology modeling is a primary in silico technique used to predict the three-dimensional structure of the this compound receptor. This method relies on the known crystal structures of related GPCRs as templates. Given the structural conservation among GPCRs, particularly within the seven-transmembrane helical domains, it is possible to construct a reliable model of the receptor. The process involves identifying suitable templates from protein structure databases, aligning the target receptor sequence with the template, building the 3D model, and then refining and validating the model's quality.

Once a 3D model of the receptor is generated, molecular docking simulations can be employed to predict the binding mode of this compound to its receptor. These simulations explore the possible conformations of the peptide within the receptor's binding pocket and calculate the binding affinity for each conformation. This allows for the identification of key amino acid residues in both the peptide and the receptor that are crucial for their interaction. Structure-activity relationship studies on related peptides, such as the Drosophila adipokinetic hormone, have highlighted the importance of specific amino acid positions for receptor activation, providing valuable data for validating docking predictions. kuleuven.be

The table below summarizes the key computational approaches and their applications in the study of this compound and its predicted receptor.

| Methodological Approach | Application in Myoactive Peptide I Research | Key Outputs |

| Homology Modeling | Prediction of the 3D structure of the this compound receptor based on known GPCR structures. | A 3D model of the receptor, highlighting the transmembrane helices and potential ligand-binding pocket. |

| Molecular Docking | Simulation of the interaction between this compound and its modeled receptor. | Predicted binding poses, identification of key interacting residues, and estimation of binding affinity. |

| Molecular Dynamics Simulations | Analysis of the dynamic behavior and stability of the peptide-receptor complex over time. | Information on the conformational changes upon binding and the stability of the interaction. |

| Sequence Alignment & Phylogenetics | Comparison of the this compound receptor sequence with other insect AKH receptors. | Insights into the evolutionary relationships and conserved functional domains of the receptor. |

Further detailed analysis of the predicted peptide-receptor interactions can reveal the specific molecular forces governing the binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The following table outlines hypothetical key interacting residues based on the known structure of AKH peptides and the general architecture of their receptors.

| Peptide Residue Position | Hypothetical Interacting Receptor Domain | Predicted Nature of Interaction |

| N-terminal pyroglutamate (B8496135) | Extracellular loop 2 / Transmembrane helix III | Hydrogen bonding, steric interactions |

| Phenylalanine (Phe) | Transmembrane helix V | Hydrophobic interactions |

| Tryptophan (Trp) | Transmembrane helix VI / Extracellular loop 3 | Aromatic stacking, hydrogen bonding |

| C-terminal amide | Transmembrane helix VII | Hydrogen bonding |

It is important to note that these in silico predictions provide a robust framework for understanding the molecular basis of this compound activity. However, they serve as hypotheses that require experimental validation through techniques such as site-directed mutagenesis and functional receptor assays. The synergy between computational modeling and experimental approaches is crucial for a comprehensive understanding of this neuropeptide's physiological role.

Future Perspectives and Applied Research Potential

Rational Design of Agonistic and Antagonistic Peptide Mimetics

The development of molecules that can either mimic (agonists) or block (antagonists) the action of cockroach myoactive peptide I is a primary focus of applied research. This rational design process is heavily reliant on a detailed understanding of the peptide's structure-activity relationship. nih.govbdschapters.com Because native peptides are often susceptible to rapid degradation by enzymes in the environment and within the target insect, research is aimed at creating more stable and effective peptide mimetics. nih.govnih.gov

Strategies for designing these mimetics include:

Structural Modification: Altering the peptide backbone to enhance stability while retaining biological activity. This can involve incorporating non-natural amino acids or creating cyclic peptides, which are less prone to enzymatic breakdown. mdpi.com

Computational Modeling: Utilizing computer simulations to predict how modifications to the peptide's structure will affect its binding to the target receptor. This allows for the virtual screening of numerous potential mimetic compounds before undertaking costly and time-consuming synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the peptide to identify the key amino acid residues responsible for its biological function. This knowledge is crucial for designing smaller, more potent, and more specific mimetics.

The goal is to produce compounds that can effectively compete with the natural peptide, either to over-stimulate or to inhibit the physiological processes it controls, leading to a desired outcome for pest management. neurostresspep.eueuropa.eu

Strategies for Modulating Insect Behavior and Physiology

By developing potent agonists and antagonists for this compound, it becomes possible to modulate various aspects of insect behavior and physiology with high specificity. bdschapters.comneurostresspep.eu These peptides and their mimetics can be used to disrupt essential life processes in pest insects. nih.govcdnsciencepub.com

Key strategies include:

Disruption of Feeding: Myoactive peptides are known to influence the contractions of gut muscles, which are essential for the passage of food. nih.govcdnsciencepub.com Introducing antagonists could inhibit gut motility, leading to starvation, while agonists could cause hyperactivity and inefficient digestion.

Interference with Reproduction: Some myoactive peptides are involved in the muscle contractions necessary for reproductive processes, such as ovulation and sperm transfer. tandfonline.comdntb.gov.ua Modulating these functions could significantly reduce the reproductive success of pest populations.

Alteration of Homeostasis: As myoactive peptides also function as hormones that regulate metabolic processes, their manipulation can lead to critical imbalances in energy and water regulation within the insect. scispace.comresearchgate.net

These strategies offer a more targeted approach compared to conventional broad-spectrum insecticides, potentially reducing the impact on non-target organisms. europa.eu

Potential Applications in Advanced Insect Pest Management

The unique and vital functions of this compound make it a promising target for the development of a new generation of bio-rational insecticides. bdschapters.comneurostresspep.eueuropa.eu These peptide-based agents could form a key component of Integrated Pest Management (IPM) programs. vestaron.com

Disruption of Metabolic Processes for Pest Control

This compound, also known as hypertrehalosaemic hormone I, plays a crucial role in regulating energy metabolism. scispace.comresearchgate.net It mobilizes trehalose (B1683222), the primary blood sugar in insects, from fat body stores into the hemolymph. scispace.comresearchgate.net The disruption of this process can have lethal consequences for the insect.

Introducing an antagonist could block the mobilization of energy reserves, effectively starving the insect of the fuel needed for essential activities like flight, foraging, and reproduction. Conversely, a potent agonist could lead to the uncontrolled and rapid depletion of these energy stores, causing metabolic collapse. Research has shown that myoactive peptides can increase the concentration of cyclic AMP in the fat body, which in turn activates glycogen (B147801) phosphorylase, leading to the breakdown of glycogen. scispace.com Manipulating this pathway offers a direct route to disrupting the insect's energy balance.

| Metabolic Function of Myoactive Peptides in Cockroaches | Potential for Pest Control |

| Mobilization of trehalose from fat body | Antagonists could prevent energy mobilization, leading to starvation. |

| Activation of glycogen phosphorylase | Agonists could cause rapid and fatal depletion of energy reserves. |

| Regulation of hemolymph carbohydrate levels | Disruption can lead to metabolic stress and reduced fitness. |

Interference with Critical Muscle Functions

The primary described function of myoactive peptides is the stimulation of muscle contractions. nih.govfrontiersin.orgoup.com This includes both visceral muscles, such as those in the gut and reproductive tracts, and skeletal muscles. nih.govnih.govfrontiersin.org Interference with these functions can incapacitate or kill the insect pest.

Visceral Muscle Disruption: The rhythmic contractions of the gut are vital for digestion and nutrient absorption. cdnsciencepub.com Myoactive peptides regulate the frequency and amplitude of these contractions. nih.gov Applying an antagonist could lead to gut paralysis and inability to process food, while an agonist could cause spastic, non-productive contractions, leading to blockages or other digestive failures. nih.govresearchgate.net

Cardiovascular System Collapse: Myoactive peptides are known to be cardioacceleratory, increasing the heart rate and force of contraction to circulate hemolymph. nih.govoup.com Disrupting this function through agonism or antagonism could lead to cardiovascular collapse, preventing the efficient transport of nutrients, hormones, and immune cells throughout the insect's body.

Paralysis: While less studied for this specific peptide, many insecticidal peptides derived from sources like spider venom target neuromuscular junctions to cause paralysis. nih.govnih.govresearchgate.net Developing mimetics of this compound that can block neuromuscular transmission could lead to rapid paralysis and death of the pest.

The development of peptide-based insecticides that interfere with these critical muscle functions represents a highly specific and potentially environmentally safer alternative to conventional neurotoxins. vestaron.com

Q & A

Basic Research Questions

Q. How can researchers identify and characterize cockroach myoactive peptide I (Myo-AP I) in tissue samples?

- Methodological Answer:

- Tissue extraction : Dissect corpora cardiaca or neural tissues from cockroach species (e.g., Periplaneta americana) and homogenize in acidic methanol for peptide extraction .

- Purification : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate Myo-AP I .

- Characterization : Confirm identity via MALDI-TOF mass spectrometry (mass range: 800–1500 Da) and Edman degradation for N-terminal sequencing .

- Functional validation : Test bioactivity using in vitro assays, such as inhibition of juvenile hormone (JH) production in corpora allata .

Q. What structural features of Myo-AP I are critical for its bioactivity, and how are they determined?

- Methodological Answer:

- Primary structure : Sequence alignment with homologous peptides (e.g., Tenebrio molitor hypertrehalosemic hormone) reveals conserved residues (e.g., disulfide bridges) .

- Secondary structure : Circular dichroism (CD) spectroscopy in aqueous and lipid environments to assess α-helix or β-sheet content .

- Structure-activity relationships : Synthesize truncated analogs (e.g., C-terminal deletions) and compare JH inhibition potency in Diploptera punctata .

Q. What are the standard assays for evaluating Myo-AP I bioactivity in physiological contexts?

- Methodological Answer:

- JH inhibition assay : Incubate corpora allata with synthetic Myo-AP I (10⁻⁶–10⁻⁹ M) and quantify JH III via radioimmunoassay (RIA) .

- Muscle contraction assays : Apply peptide to isolated cockroach hindgut preparations and measure contractile frequency using force transducers .

- Receptor binding : Radiolabeled Myo-AP I (¹²⁵I) for competitive binding assays with membrane fractions from target tissues .

Advanced Research Questions

Q. How can researchers design studies to resolve contradictory data on Myo-AP I receptor binding specificity?

- Methodological Answer:

- Comparative modeling : Use cryo-EM or X-ray crystallography to resolve receptor-ligand interactions (e.g., GPCR families) .

- Cross-species assays : Test Myo-AP I analogs on receptors from divergent insect orders (e.g., Diptera vs. Blattodea) to assess evolutionary conservation .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish binding affinity clusters across experimental replicates .

Q. What strategies are effective for comparative studies of Myo-AP I across cockroach lineages?

- Methodological Answer:

- Phylogenetic analysis : Reconstruct ancestral peptide sequences using maximum-likelihood methods (e.g., RAxML) and synthesize inferred ancestral peptides .

- Functional resurrection : Test ancestral peptides in JH inhibition assays to trace functional evolution (e.g., increased potency in derived lineages) .

- Table 1 : Sequence and potency comparison of Myo-AP I homologs:

| Species | Peptide Sequence | JH Inhibition (IC₅₀, nM) |

|---|---|---|

| Cryptocercus punctulatus | GFGLVamide | 2.1 ± 0.3 |

| Periplaneta americana | GFSGLamide | 5.8 ± 1.2 |

| Ancestral insect (inferred) | GFGQVamide | 0.9 ± 0.1 |

Q. How can batch-to-batch variability in synthetic Myo-AP I be minimized for sensitive bioassays?

- Methodological Answer:

- Quality control : Request peptide content analysis (AAA hydrolysis) and HPLC purity (>95%) from synthesis providers .

- Solubility optimization : Pre-dissolve lyophilized peptide in DMSO (≤1% final concentration) and dilute in assay buffer to avoid aggregation .

- Bioassay normalization : Include internal controls (e.g., commercial JH III) in each experiment to calibrate batch effects .

Q. What methods are used for epitope mapping of Myo-AP I in allergenicity studies?

- Methodological Answer:

- Peptide fragmentation : Generate overlapping 15-mer fragments via solid-phase synthesis and test IgE reactivity via ELISA with patient sera .

- Key finding : Major IgE epitopes localize to C-terminal regions (e.g., residues 118–152 in Bla g 4 homolog) .

- Table 2 : IgE reactivity of Myo-AP I fragments:

| Fragment | Amino Acid Range | % Reactive Sera (n=32) |

|---|---|---|

| Full-length | 1–152 | 25% |

| Fragment 4 | 78–113 | 100% |

| Fragment 2 | 34–73 | 50% |

Data Presentation & Contradiction Analysis

Q. How should researchers present conflicting data on Myo-AP I’s role in JH regulation?

- Methodological Answer:

- Contextualize variables : Note differences in species (e.g., Diploptera vs. Periplaneta), peptide concentrations, and assay durations .

- Meta-analysis : Pool data from public repositories (e.g., GenBank, PeptideAtlas) and apply random-effects models to quantify heterogeneity .

- Visualization : Use forest plots to display effect sizes and confidence intervals across studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.